The compound (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide 2,2,2-trifluoroacetate is a complex organic molecule with significant implications in pharmaceutical research. It is classified as a ligand for the von Hippel-Lindau (VHL) protein, playing a crucial role in targeted protein degradation technologies such as proteolysis-targeting chimeras (PROTACs). The compound is known for its ability to mediate the degradation of specific oncogenic proteins, making it a valuable tool in cancer research and drug development.
This compound falls under the category of bioactive small molecules and is specifically noted for its application in targeted protein degradation. Its structure allows it to interact specifically with the VHL E3 ligase, facilitating the ubiquitination and subsequent degradation of target proteins.
The synthesis of this compound typically involves several steps that include the formation of key intermediates through standard organic reactions such as amide coupling and cyclization. Specific methods may include:
The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity. Purification techniques such as chromatography may be employed to isolate the desired product from by-products.
The molecular formula for this compound is , with a molecular weight of 444.59 g/mol. Its structural representation includes multiple chiral centers, contributing to its stereochemistry:
This notation reveals the arrangement of atoms and bonds within the molecule .
The compound's purity is typically reported at 95%, indicating a high level of refinement suitable for research applications.
The compound participates in various chemical reactions typical for amides and hydroxyl groups:
Reactions involving this compound are generally conducted under controlled conditions to prevent decomposition or unwanted side reactions.
The primary mechanism of action involves binding to the VHL protein, which facilitates the ubiquitination and degradation of target proteins associated with cancer progression. This process typically follows these steps:
Research indicates that compounds like this one can effectively induce degradation of oncogenic proteins such as BCR-ABL with an IC50 value around 1.11 μM in cellular assays .
The compound exhibits stability under standard laboratory conditions but may require refrigeration for long-term storage.
This compound is primarily utilized in:
CAS No.: 32448-35-4
CAS No.: 13319-33-0
CAS No.: 54986-75-3
CAS No.: